molecular formula C10H7Cl2NO B13732326 5,7-Dichloro-2-methyl-4-quinolinol

5,7-Dichloro-2-methyl-4-quinolinol

Cat. No.: B13732326
M. Wt: 228.07 g/mol
InChI Key: PCNMMXRWXDHDNO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-4-quinolinol is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two chlorine atoms at positions 5 and 7, a methyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,7-Dichloro-2-methyl-4-quinolinol can be synthesized through the chlorination of 8-hydroxyquinoline. The process involves dissolving 8-hydroxyquinoline in glacial acetic acid and passing chlorine gas through the solution until it turns golden yellow. The reaction mixture is then poured into water, resulting in the precipitation of the product, which is filtered and recrystallized from acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-4-quinolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinoline derivatives with carboxyl or nitro groups.

    Reduction: Amine derivatives of quinoline.

    Substitution: Quinoline compounds with various substituents replacing the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-methyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dichloro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNMMXRWXDHDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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